![molecular formula C9H6N2S B13822339 8H-[1,3]Thiazolo[5,4-e]indole CAS No. 42851-06-9](/img/structure/B13822339.png)
8H-[1,3]Thiazolo[5,4-e]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-[1,3]Thiazolo[5,4-e]indole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8H-[1,3]Thiazolo[5,4-e]indole typically involves multi-step procedures due to the complexity of its fused ring system. One common method involves the cyclization of thioamide precursors under oxidative conditions. For instance, the Jacobsen cyclization method uses aqueous potassium ferricyanide as an oxidant to convert thioamides into the corresponding thiazole derivatives . Another approach involves the reaction of dichloroethylamides with aryl isothiocyanates and Lawesson’s reagent to form the desired thiazole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high efficiency and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
8H-[1,3]Thiazolo[5,4-e]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
8H-[1,3]Thiazolo[5,4-e]indole has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 8H-[1,3]Thiazolo[5,4-e]indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
8H-[1,3]Thiazolo[5,4-e]indole can be compared with other thiazole derivatives, such as thiazolo[4,5-d]thiazoles and thiazolo[5,4-d]thiazoles . These compounds share similar structural features but differ in the arrangement of their fused rings and the presence of additional functional groups. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Thiazolo[4,5-d]thiazoles
- Thiazolo[5,4-d]thiazoles
- 1,3-Thiazoles
- Pyrano[2,3-d]thiazoles
Propriétés
Numéro CAS |
42851-06-9 |
|---|---|
Formule moléculaire |
C9H6N2S |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
8H-pyrrolo[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-2,4-5H,3H2 |
Clé InChI |
GCUXYXLUBFFJLB-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C1C3=C(C=C2)N=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
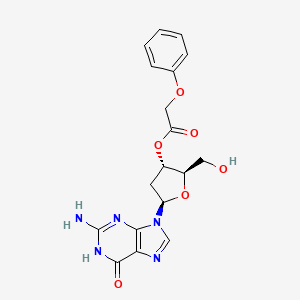
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
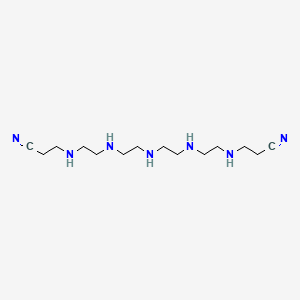
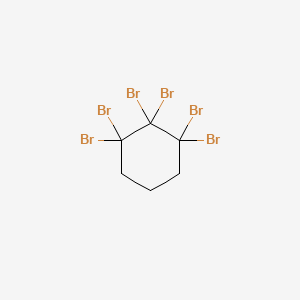
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
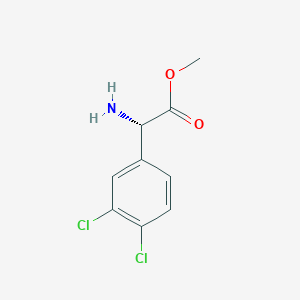
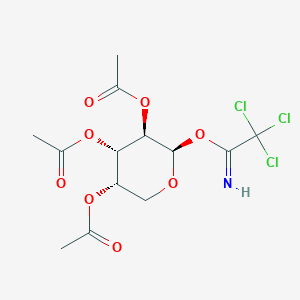


![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)


